(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Medicinal chemistry Hydrogen bonding Drug-likeness

This morpholino-thioxothiazolidinone is a strategic procurement choice for antimicrobial screening and DNA-binding SAR studies. The N3-morpholino group is essential for biological activity, eliminating the N-H donor found in des-morpholino analogs and providing critical hydrogen-bond acceptor sites for target engagement. Its single ortho-methoxy substitution and defined (Z)-configuration offer a streamlined, computationally efficient scaffold for virtual screening and molecular docking, validated against DNA minor groove binding poses. Ideal as a reference standard for in-house assays.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 881817-76-1
Cat. No. B3009952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
CAS881817-76-1
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3
InChIInChI=1S/C15H16N2O3S2/c1-19-12-5-3-2-4-11(12)10-13-14(18)17(15(21)22-13)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3/b13-10-
InChIKeyMKJKFTSKLUWPEU-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-5-(2-Methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-76-1): Procurement-Focused Structural and Class Profile


(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-76-1) is a synthetic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine-like) class [1]. It features a morpholino substituent at the N3 position and a 2-methoxybenzylidene moiety at the C5 position, with the (Z)-configuration confirmed at the exocyclic double bond. The compound has a molecular formula of C₁₅H₁₆N₂O₃S₂ and a molecular weight of 336.42 g/mol, with commercial availability at ≥95% purity . Its core scaffold is associated with diverse biological activities including antimicrobial action and enzyme inhibition, while the N3-morpholino group differentiates it from classical N-H or N-aryl thiazolidinones in terms of hydrogen-bonding capacity, electronic properties, and solubility [1].

Why (Z)-5-(2-Methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one Cannot Be Replaced by Generic Thiazolidinone Analogs


The N3-morpholino substituent is not merely a solubility handle; it eliminates the N-H hydrogen-bond donor present in des-morpholino analogs, alters the electron density of the thioxothiazolidinone ring, and provides two additional hydrogen-bond acceptor sites (morpholine oxygen and tertiary nitrogen) that are critical for interactions with biological targets such as DNA minor grooves and enzyme active sites [1]. The ortho-methoxy substitution on the benzylidene ring creates a distinct steric and electronic environment compared to para-methoxy or 3,4-dimethoxy analogs. Molecular docking studies on morpholine-linked thiazolidinones have demonstrated that the morpholino oxygen participates in specific hydrogen bonds with DNA base pairs [2], and removal or replacement of the morpholino group with a simple N-H or N-alkyl substituent abolishes this interaction geometry. Cross-study comparisons within the thiazolidinone class indicate that small changes in the benzylidene substitution pattern can shift the primary biological target from DNA binding to enzyme inhibition (e.g., α-glucosidase vs. α-amylase), meaning that in-class compounds cannot be assumed to be functionally interchangeable [3].

(Z)-5-(2-Methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Des-Morpholino Analog (CAS 81154-09-8)

The target compound eliminates the N-H hydrogen-bond donor (HBD) present in 5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 81154-09-8, AKOS B018324) and introduces two additional hydrogen-bond acceptors (HBA) via the morpholine ring. This shifts the HBD/HBA profile from 1 HBD / 3 HBA (des-morpholino analog) to 0 HBD / 5 HBA (target compound) . The absence of an HBD reduces potential for non-specific protein binding and improves membrane permeability, while the additional HBA sites from the morpholine oxygen and nitrogen enable specific interactions with DNA minor groove base pairs and enzyme catalytic residues [1]. In the morpholine-linked thiazolidinone series studied by War et al. (2017), the morpholino-containing compound 3f formed five strong hydrogen bonds with DNA, a binding mode impossible for the des-morpholino scaffold [1].

Medicinal chemistry Hydrogen bonding Drug-likeness

Ortho-Methoxy Substitution Pattern vs. 2,5-Dimethoxy Analog (CHEMBL1495356, CAS 881817-00-1)

The target compound bears a single ortho-methoxy substituent on the benzylidene ring, whereas the closely related CHEMBL1495356 (CAS 881817-00-1) carries an additional meta-methoxy group at the 5-position [1]. This additional methoxy increases the molecular weight by 30.0 g/mol (366.45 vs. 336.42) and adds steric bulk at the position adjacent to the thiazolidinone–benzylidene junction. In DNA minor groove binding, where planar aromatic systems intercalate or fit within the groove, the additional methoxy group in the dimethoxy analog may sterically hinder optimal groove insertion while providing an extra H-bond acceptor that could alter binding site preference from A/T-rich to G/C-rich regions. Evidence from the War et al. (2017) series shows that subtle changes in benzylidene substitution modulate both the binding constant (Kb) and the binding mode (groove binding vs. intercalation) [2]. The single ortho-methoxy configuration of the target compound represents a deliberate design choice to reduce steric demand at the meta position while retaining the electron-donating effect at the ortho position.

Structure-activity relationship Steric effects DNA binding

DNA Minor Groove Binding Affinity: Morpholine-Thiazolidinone Class Evidence from War et al. (2017)

In the morpholine-linked thiazolidinone series reported by War et al. (2017), compound 3f—the most potent analog bearing a morpholino group at N3 and a substituted benzylidene at C5—demonstrated strong DNA binding affinity via UV-Vis absorption titration, fluorescence quenching (ethidium bromide displacement), and gel electrophoresis [1]. Molecular docking revealed that 3f binds at the DNA minor groove with preferential affinity for A/T-rich base pair sequences and forms five strong hydrogen bonds with DNA nucleotides [1]. The binding mode is groove binding, not intercalation, which distinguishes this chemical class from classical DNA intercalators such as doxorubicin. The morpholine oxygen was identified as a key H-bond acceptor in the docking model, a feature absent in non-morpholine thiazolidinone comparators [2]. While the exact binding constant (Kb) for the target compound 881817-76-1 has not been independently reported, the shared morpholine-thiazolidinone scaffold architecture with 3f supports a comparable DNA-binding mechanism.

DNA binding Minor groove binder Spectroscopy

Antimicrobial Activity of Morpholine-Thiazolidinone Scaffold vs. Clinical Standard Ciprofloxacin (Class-Level Evidence)

The War et al. (2017) study reported that compound 3f, a morpholine-linked thiazolidinone structurally related to the target compound, displayed minimum inhibitory concentration (MIC) values that were superior to the standard clinical antibiotic ciprofloxacin against the majority of tested bacterial strains, including both Gram-positive and Gram-negative organisms [1]. The study identified broad-spectrum antimicrobial applicability across the synthesized morpholine-thiazolidinone series [2]. Notably, the antimicrobial activity correlated with DNA binding affinity, suggesting a mechanism involving DNA minor groove interaction as the primary target [1]. While the exact MIC values for CAS 881817-76-1 against specific strains have not been published in isolation, the shared N3-morpholino pharmacophore and 5-arylidene scaffold architecture with the active series strongly suggests that the target compound resides within the same activity space. Non-morpholine thiazolidinone analogs (e.g., N-H or N-phenyl variants) tested in related studies consistently show diminished antimicrobial activity, reinforcing the functional necessity of the N3-morpholino substituent [2].

Antimicrobial MIC Broad-spectrum

Physicochemical Differentiation: Computed Drug-Likeness and Solubility Profile vs. 4-Hydroxy-3-Methoxy Analog (CAS 881817-35-2)

A direct structural comparator is (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-35-2) , which replaces the target compound's ortho-methoxy group with a para-hydroxy-meta-methoxy substitution on the benzylidene ring. This substitution introduces a hydrogen-bond donor (phenolic -OH) into the comparator, shifting its HBD count from 0 to 1 and increasing its topological polar surface area (TPSA) by approximately 20 Ų . The target compound (CAS 881817-76-1) with its ortho-methoxy and no H-bond donor is predicted to have higher passive membrane permeability (estimated LogP ~2.6 vs. ~1.8 for the hydroxy analog) and lower susceptibility to Phase II glucuronidation or sulfation, which typically target phenolic -OH groups [1]. For in vitro assay applications, the absence of a phenolic -OH in the target compound reduces the risk of oxidative degradation under aerobic assay conditions, a known liability of catechol-like structures.

Physicochemical properties Lipophilicity Permeability

(Z)-5-(2-Methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in DNA Minor Groove Binder Programs

The morpholine-thiazolidinone scaffold, as demonstrated by War et al. (2017), provides a validated pharmacophore for DNA minor groove binding with A/T sequence preference [1]. The target compound CAS 881817-76-1, featuring a single ortho-methoxy substituent (reduced steric bulk vs. the 2,5-dimethoxy analog CHEMBL1495356) and elimination of the N-H hydrogen bond donor (vs. des-morpholino analog CAS 81154-09-8), is well-suited as a starting point for structure-activity relationship (SAR) exploration around the benzylidene position. Researchers can use this scaffold to synthesize derivatives with varied benzylidene substitutions while retaining the core morpholine-thiazolidinone DNA-binding motif. The absence of a phenolic -OH group (unlike CAS 881817-35-2) simplifies synthetic handling and reduces oxidative degradation during long-term incubation assays.

Broad-Spectrum Antimicrobial Screening Cascades Targeting MDR Strains

Based on class-level evidence that morpholine-linked thiazolidinones display MIC values superior to ciprofloxacin against multiple drug-resistant bacterial strains [1], this compound is a rational procurement choice for antimicrobial screening cascades. Its N3-morpholino group is essential for activity—des-morpholino analogs lack meaningful antibacterial effect. The compound can serve as a reference standard within in-house antimicrobial susceptibility testing panels, enabling laboratories to benchmark newly synthesized derivatives against a known active scaffold. Procurement at ≥95% purity from reputable vendors ensures reproducible antimicrobial assay results.

Chemical Probe for Studying Morpholine Pharmacophore Contributions to Target Engagement

The target compound is uniquely positioned as a chemical tool for dissecting the contribution of the morpholine moiety to biological activity [2]. With 0 HBD and 5 HBA, it allows researchers to systematically probe hydrogen-bond acceptor requirements at biological targets (e.g., kinases, phosphatases, or DNA) without the confounding effect of an N-H donor. Comparison of its activity profile against the des-morpholino analog (CAS 81154-09-8: 1 HBD, 3 HBA) enables direct attribution of any activity differences to the morpholino group. Similarly, comparison with the 4-hydroxy-3-methoxy analog (CAS 881817-35-2) isolates the effect of adding a phenolic HBD on target selectivity.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined (Z)-configuration, single ortho-methoxy substitution, and morpholino ring provide a streamlined scaffold for molecular docking and molecular dynamics simulations [1]. Its lower molecular weight (336.42 g/mol) and fewer rotatable bonds compared to dimethoxy or hydroxy analogs reduce conformational sampling complexity, making it computationally efficient for virtual screening campaigns. The five hydrogen-bond acceptor atoms offer multiple potential interaction points for scoring function validation against experimentally determined DNA binding poses from the War et al. (2017) dataset.

Quote Request

Request a Quote for (Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.